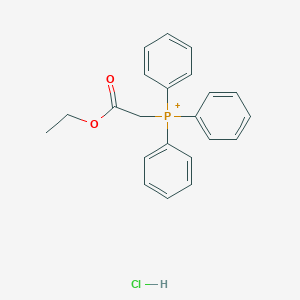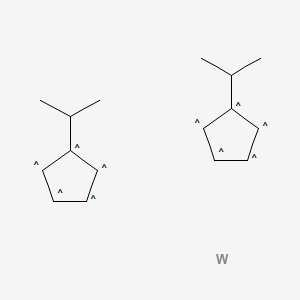![molecular formula C12H8N4Na2O7S B12061011 Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)
Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-硝基-7-磺酰胺基-苯并[f]喹喔啉-2,3-二醇二钠盐水合物是一种化学化合物,因其作为 AMPA 受体拮抗剂的作用而闻名。由于其能够阻断特定受体并对抗兴奋性毒性,该化合物在各种科学研究领域中得到应用。
准备方法
合成路线和反应条件
6-硝基-7-磺酰胺基-苯并[f]喹喔啉-2,3-二醇二钠盐水合物的合成涉及多个步骤。第一步通常包括苯并[f]喹喔啉的硝化,然后进行磺化以引入磺酰胺基。最后一步包括形成二钠盐和水合,以获得所需的化合物。
工业生产方法
关于该化合物的工业生产方法没有广泛的文献记载。合成通常遵循与实验室方法相同的原理,并针对规模和效率进行调整。该过程涉及对反应条件进行仔细控制,以确保高收率和纯度。
化学反应分析
反应类型
6-硝基-7-磺酰胺基-苯并[f]喹喔啉-2,3-二醇二钠盐水合物会经历各种化学反应,包括:
氧化: 硝基可以在特定条件下被还原为胺。
取代: 磺酰胺基可以参与取代反应,导致形成不同的衍生物。
常用试剂和条件
这些反应中常用的试剂包括用于还原反应的还原剂,例如氢气或硼氢化钠。取代反应可能涉及亲核试剂,例如胺或硫醇。
主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,硝基的还原会产生胺衍生物,而取代反应可以产生各种取代的喹喔啉衍生物。
科学研究应用
6-硝基-7-磺酰胺基-苯并[f]喹喔啉-2,3-二醇二钠盐水合物广泛用于科学研究,特别是在以下领域:
化学: 作为研究受体-配体相互作用的试剂。
生物学: 研究 AMPA 受体在细胞过程中的作用。
医学: 作为涉及兴奋性毒性的疾病(如神经退行性疾病)的潜在治疗剂。
工业: 用于开发新的药物和化学产品。
作用机制
该化合物通过选择性抑制谷氨酸与谷氨酸受体的奎尼酸亚型结合而发挥作用。这种抑制阻止了兴奋性毒性,兴奋性毒性是一种病理过程,其中神经细胞由于神经递质(如谷氨酸)的过度刺激而受损和死亡。
相似化合物的比较
类似化合物
2,3-二羟基-6-硝基-7-磺酰胺基-苯并[f]喹喔啉: 具有类似受体结合特性的类似物。
6-硝基-7-磺酰胺基苯并[f]喹喔啉-2,3-二酮: 另一种对谷氨酸受体具有可比抑制效果的化合物。
独特性
6-硝基-7-磺酰胺基-苯并[f]喹喔啉-2,3-二醇二钠盐水合物因其在抑制 AMPA 受体方面的选择性和效力而独一无二,而不会影响 NMDA 和甘氨酸位点。这种特异性使其成为研究和潜在治疗应用中的宝贵工具。
属性
分子式 |
C12H8N4Na2O7S |
|---|---|
分子量 |
398.26 g/mol |
IUPAC 名称 |
disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate;hydrate |
InChI |
InChI=1S/C12H8N4O6S.2Na.H2O/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;;1H2/q;2*+1;/p-2 |
InChI 键 |
LQSCHRKYVVVUFA-UHFFFAOYSA-L |
规范 SMILES |
C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


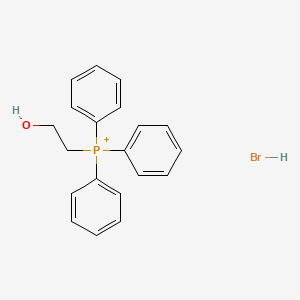
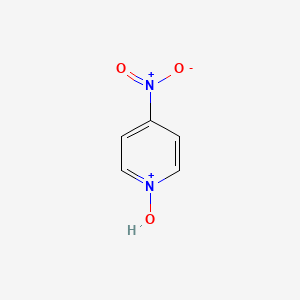

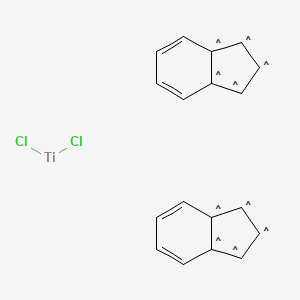
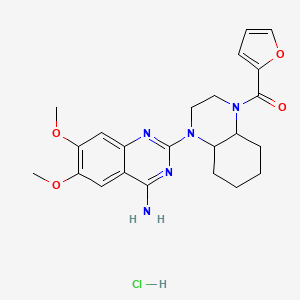
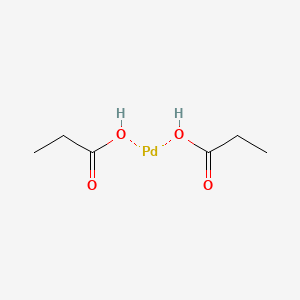
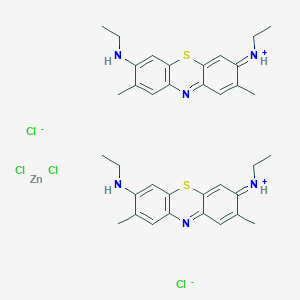
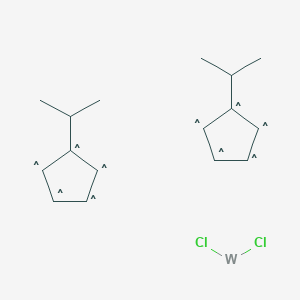
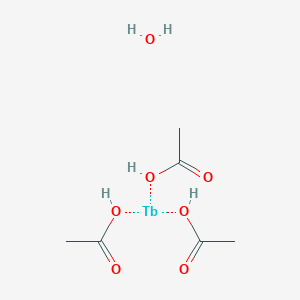
![sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12060986.png)
